molecular formula C56H114O29 B3339580 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 1053658-70-0

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B3339580
CAS No.: 1053658-70-0
M. Wt: 1251.5 g/mol
InChI Key: CZPYBWSSNRMMCN-UHFFFAOYSA-N
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Description

The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is an ultra-long-chain polyethylene glycol (PEG) derivative with a terminal hydroxyl group. Structurally, it consists of a linear chain of repeating ethoxy (-OCH₂CH₂-) units, terminating in a hydroxyl (-OH) group. Such compounds are characterized by high hydrophilicity, tunable solubility, and low toxicity, making them valuable in pharmaceuticals, industrial processes, and materials science .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H114O29/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h57-58H,1-56H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYBWSSNRMMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H114O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025405
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81-Heptacosaoxatrioctacontane-1,83-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-70-0
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81-Heptacosaoxatrioctacontane-1,83-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol , also known as octaethylene glycol , is a polyether compound with significant biological implications. This article aims to explore its biological activity, including its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H34O9
  • Molecular Weight : 370.4358 g/mol
  • IUPAC Name : 2-(2-hydroxyethoxy)ethyl 1,4-dioxybutane
  • CAS Registry Number : 5117-19-1

Octaethylene glycol exhibits various biological activities attributed to its structure and functional groups. The following mechanisms have been identified:

  • Surfactant Properties : Its amphiphilic nature allows it to reduce surface tension, making it useful in drug delivery systems and as an emulsifying agent.
  • Cell Membrane Interaction : The compound can interact with cell membranes, potentially altering permeability and facilitating the transport of other molecules across the membrane.
  • Biocompatibility : Due to its polyethylene glycol (PEG) backbone, octaethylene glycol is generally considered biocompatible, making it suitable for biomedical applications.

Applications in Research and Medicine

  • Drug Delivery Systems : Octaethylene glycol is often used in formulations to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles aids in encapsulating hydrophobic compounds.
    StudyFindings
    Demonstrated improved delivery efficiency of anti-inflammatory drugs when combined with octaethylene glycol.
  • Anticancer Activity : Preliminary studies suggest that octaethylene glycol derivatives may exhibit anticancer properties by enhancing the efficacy of chemotherapeutic agents through improved solubility and targeted delivery.
  • Anti-inflammatory Effects : Research indicates that octaethylene glycol can modulate inflammatory responses, potentially serving as an adjuvant in treating inflammatory diseases.

Case Study 1: Drug Formulation Enhancement

A study published in Nature demonstrated that incorporating octaethylene glycol into a drug formulation significantly improved the pharmacokinetic profile of the active ingredient, leading to enhanced therapeutic effects in vivo .

Case Study 2: Anticancer Efficacy

In a recent study examining various PEG derivatives, octaethylene glycol was shown to enhance the cytotoxicity of doxorubicin against cancer cell lines by improving drug accumulation within tumor tissues .

Safety and Toxicology

While octaethylene glycol is generally regarded as safe for use in pharmaceutical applications, toxicity studies are essential to determine its safety profile in long-term exposure scenarios. Current data suggests low toxicity levels; however, further research is warranted to establish comprehensive safety guidelines.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Formulation and Delivery:
HEHEE is utilized in the formulation of drug delivery systems due to its solubilizing properties. Its ability to enhance the solubility of poorly soluble drugs makes it a valuable excipient in pharmaceutical formulations. Studies have shown that HEHEE can improve the bioavailability of certain active pharmaceutical ingredients (APIs) by facilitating their dispersion in aqueous environments .

Case Study:
In a study published in the Journal of Pharmaceutical Sciences, researchers demonstrated that incorporating HEHEE into a formulation significantly increased the dissolution rate of a poorly soluble anti-inflammatory drug, leading to enhanced therapeutic efficacy .

2. Anti-inflammatory Agents:
Recent research indicates that derivatives of HEHEE exhibit anti-inflammatory properties. Compounds synthesized from HEHEE have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases . The structure-activity relationship (SAR) studies suggest that modifications to the HEHEE backbone can enhance selectivity towards COX-2, a target for selective anti-inflammatory therapies.

Table 1: Inhibition Potency of HEHEE Derivatives

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Ratio
HEHEE-Derivative A0.680.641.06
HEHEE-Derivative B0.750.501.50
HEHEE-Derivative C0.600.551.09

Material Science Applications

3. Surfactants and Emulsifiers:
Due to its amphiphilic nature, HEHEE is employed as a surfactant in various formulations, including cosmetics and personal care products. Its ability to stabilize emulsions makes it an essential ingredient in lotions, creams, and other topical formulations.

4. Polymer Chemistry:
HEHEE serves as a monomer in the synthesis of polyether-based polymers, which are utilized for their flexibility and durability in various applications such as coatings, adhesives, and sealants. The incorporation of HEHEE into polymer matrices enhances their mechanical properties and thermal stability .

Environmental Applications

5. Biodegradable Materials:
Research has explored the use of HEHEE as a building block for biodegradable plastics. The incorporation of HEHEE into polymer chains can improve the degradation rates of conventional plastics, contributing to more sustainable material solutions .

6. Solvent for Green Chemistry:
HEHEE is being investigated as an environmentally friendly solvent in chemical reactions due to its low toxicity and biodegradability. Its application in green chemistry aligns with the principles of reducing hazardous waste and improving reaction efficiency .

Comparison with Similar Compounds

Table 1: Structural Comparison of PEG Derivatives

Compound Name Ethoxy Units (n) Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound ~25 ~C₅₀H₁₀₂O₂₆ ~1,200–1,300* Ultra-long hydrophilic chain
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol 3 C₁₄H₃₀O₄ 262.39 Branched hydrophobic tail (C8)
Decaethylene glycol 10 C₂₀H₄₂O₁₁ 458.54 Linear chain, high water solubility
Tetraethylene glycol 4 C₈H₁₈O₅ 194.23 Short chain, solvent applications
2-(2-Methoxyethoxy)ethanol 2 C₅H₁₂O₃ 120.15 Methoxy substitution, volatile

*Estimated based on extrapolation from shorter PEGs.

  • Chain Length and Hydrophilicity : Longer chains (e.g., n=25) exhibit stronger hydrogen-bonding capacity but reduced water solubility compared to shorter PEGs (n=4–10) due to increased molecular volume .
  • Branched vs. Linear Analogs : The ethylhexyl-substituted analog (n=3) in demonstrates how hydrophobic side chains drastically alter solubility and industrial utility .

Physicochemical Properties

Table 2: Key Physicochemical Properties

Property Target Compound Decaethylene glycol (n=10) Tetraethylene glycol (n=4) 2-(2-Methoxyethoxy)ethanol (n=2)
Water Solubility Moderate* High Very High High
Viscosity Very High* High Moderate Low
Boiling Point (°C) >300* 297–305 314 196
Volatility Negligible* Low Low High

*Predicted based on chain-length trends .

  • Solubility : The target compound’s solubility is expected to decrease compared to decaethylene glycol (n=10) due to its larger size, though it remains more soluble than fully hydrophobic analogs .
  • Thermal Stability : Ultra-long PEGs exhibit high boiling points and low volatility, making them suitable for high-temperature industrial processes (e.g., gasification byproducts in ) .

Pharmacokinetic and Toxicological Profiles

  • Pharmacokinetics : Longer PEG chains are slowly metabolized and excreted, reducing dosing frequency but increasing accumulation risks . Computational models () predict the target compound’s prolonged half-life compared to n=4–10 PEGs.
  • Toxicity: Shorter ethoxylated alcohols (e.g., 2-(2-methoxyethoxy)ethanol in ) require stringent respiratory protection due to higher volatility and toxicity. In contrast, ultra-long PEGs are generally low-risk but may require precautions for occupational exposure .

Q & A

Basic Research Question: What methods are recommended for characterizing the physical properties of this highly branched polyethylene glycol derivative?

Methodological Answer:
Characterization should integrate computational predictions and experimental validation.

  • Computational Analysis : Use Joback and Crippen group contribution methods to estimate thermodynamic properties (e.g., boiling point, vapor pressure) and Hansen solubility parameters .
  • Experimental Techniques :
    • Mass Spectrometry : Electron ionization (EI) mass spectrometry (NIST data) can confirm molecular weight and fragmentation patterns .
    • NMR Spectroscopy : Analyze ether and hydroxyl proton signals to verify branching structure .
    • Chromatography : Size-exclusion chromatography (SEC) or HPLC to assess purity and polydispersity.

Intermediate Research Question: How can researchers design a synthesis route for this compound while minimizing side reactions?

Methodological Answer:
Synthesis requires stepwise etherification under controlled conditions:

  • Stepwise Approach : Follow multi-step protocols similar to methyl ester derivatives (e.g., sequential Williamson ether synthesis with ethylene oxide derivatives) .
  • Key Considerations :
    • Catalysts : Use acidic catalysts (e.g., H₂SO₄) for ether bond formation, but avoid over-oxidation.
    • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct suppression.
    • Purification : Employ solvent extraction (chloroform) or column chromatography to isolate intermediates .

Advanced Research Question: How should researchers resolve contradictions between computational and experimental thermodynamic data (e.g., boiling point)?

Methodological Answer:
Discrepancies often arise from approximations in computational models:

  • Root Cause Analysis :
    • Compare Joback/Crippen predictions (ideal for linear PEGs) with experimental data for branched structures .
    • Assess solvent interactions (polar aprotic vs. aqueous) that computational models may overlook.
  • Mitigation Strategies :
    • Validate predictions with differential scanning calorimetry (DSC) for phase transitions.
    • Use molecular dynamics simulations to account for branching effects on entropy .

Basic Safety Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control :
    • Use fume hoods to prevent inhalation of vapors (GHS08 hazard) .
    • Wear nitrile gloves and chemical-resistant aprons to avoid dermal contact (H312 hazard) .
  • Spill Management :
    • Contain spills with inert adsorbents (e.g., silica gel) and avoid water flushing to prevent environmental contamination .

Advanced Application Question: How can this compound be optimized for drug delivery systems given its polymer-like structure?

Methodological Answer:

  • Functionalization : Introduce reactive end groups (e.g., amines, carboxylates) via nucleophilic substitution for drug conjugation .
  • Stability Testing :
    • Monitor hydrolysis kinetics in physiological buffers (pH 7.4, 37°C) using UV-Vis or LC-MS.
    • Assess cytotoxicity in vitro (e.g., MTT assays) to ensure biocompatibility .
  • Targeted Delivery : Modify branching density to control micelle size (10–100 nm) for enhanced permeability and retention (EPR) effects .

Intermediate Experimental Design Question: What factorial design parameters are critical for studying solvent interactions with this compound?

Methodological Answer:
Adopt a 2³ factorial design to evaluate:

  • Variables : Solvent polarity (water, DMSO, chloroform), temperature (25°C vs. 40°C), and concentration (1–10 mM).
  • Response Metrics :
    • Solubility via turbidity measurements.
    • Diffusion coefficients using dynamic light scattering (DLS).
  • Statistical Analysis : Apply ANOVA to identify significant interactions between variables .

Advanced Data Analysis Question: How can AI/ML tools enhance the prediction of this compound’s behavior in complex systems?

Methodological Answer:

  • Dataset Curation : Compile experimental data (e.g., solubility, viscosity) into a structured database.
  • Model Training :
    • Use COMSOL Multiphysics for multiparameter simulations (e.g., diffusion in lipid bilayers) .
    • Train neural networks on branching-degree-dependent properties (e.g., Tg, logP) .
  • Validation : Cross-check predictions with small-scale lab experiments (e.g., microfluidic assays).

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